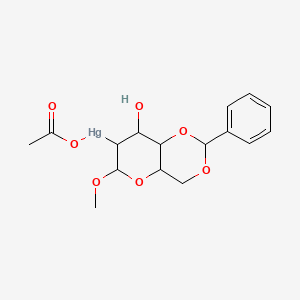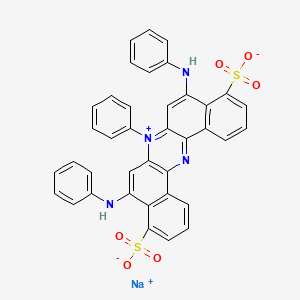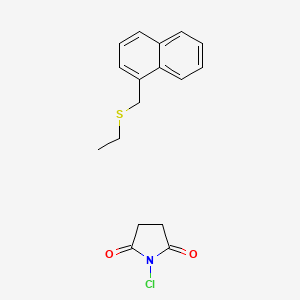
1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropyrrolidine-2,5-dione: and 1-(ethylsulfanylmethyl)naphthalene 1-(ethylsulfanylmethyl)naphthalene
Vorbereitungsmethoden
1-Chloropyrrolidine-2,5-dione: is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the following steps:
- Dissolve succinimide in an appropriate solvent (e.g., water or acetone).
- Add the chlorine source slowly while maintaining the reaction temperature.
- Isolate the product by filtration and recrystallization.
1-(ethylsulfanylmethyl)naphthalene: can be synthesized through a multi-step process involving the introduction of the ethylsulfanylmethyl group onto the naphthalene ring. The general steps include:
- Naphthalene is first brominated to form 1-bromonaphthalene.
- The brominated compound is then reacted with ethylthiol in the presence of a base to form the desired product.
Analyse Chemischer Reaktionen
1-Chloropyrrolidine-2,5-dione: undergoes various types of chemical reactions, including:
Chlorination: It acts as a chlorinating agent, transferring chlorine to substrates such as alkenes and aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Common reagents and conditions used in these reactions include:
- Solvents like acetone or dichloromethane.
- Mild temperatures to prevent decomposition.
Major products formed from these reactions include chlorinated organic compounds and oxidized alcohols.
1-(ethylsulfanylmethyl)naphthalene: can undergo:
Substitution reactions: The ethylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrrolidine-2,5-dione: has several scientific research applications:
Organic synthesis: Used as a chlorinating agent and mild oxidant in various organic reactions.
Pharmaceuticals: Serves as an intermediate in the synthesis of antibiotics and other pharmaceutical compounds.
Rubber industry: Used in the preparation of rubber additives.
1-(ethylsulfanylmethyl)naphthalene: is used in:
Material science:
Chemical research: Studied for its reactivity and potential use in synthesizing complex organic molecules.
Wirkmechanismus
1-Chloropyrrolidine-2,5-dione: exerts its effects through the release of chlorine atoms, which can react with various substrates. The N–Cl bond is highly reactive, making it an effective chlorinating agent . The compound can also act as a mild oxidant by transferring oxygen atoms to substrates.
1-(ethylsulfanylmethyl)naphthalene: interacts with molecular targets through its ethylsulfanylmethyl group, which can undergo various chemical transformations
Vergleich Mit ähnlichen Verbindungen
1-Chloropyrrolidine-2,5-dione: is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar structures and reactivity patterns but differ in their halogen atoms, which influence their reactivity and applications.
1-(ethylsulfanylmethyl)naphthalene: can be compared to other naphthalene derivatives with different substituents. The presence of the ethylsulfanylmethyl group imparts unique properties, making it distinct from other naphthalene compounds.
Eigenschaften
CAS-Nummer |
65824-54-6 |
|---|---|
Molekularformel |
C17H18ClNO2S |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
1-chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S.C4H4ClNO2/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;5-6-3(7)1-2-4(6)8/h3-9H,2,10H2,1H3;1-2H2 |
InChI-Schlüssel |
IGWHEGKUSABFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC=CC2=CC=CC=C21.C1CC(=O)N(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


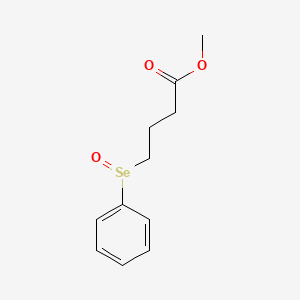
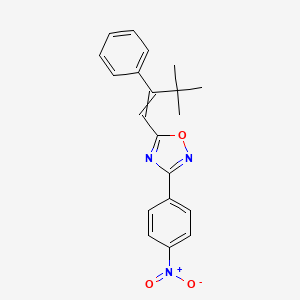
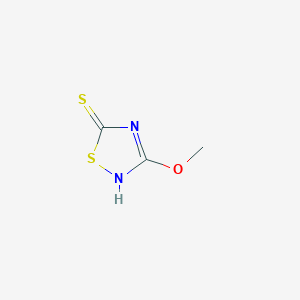


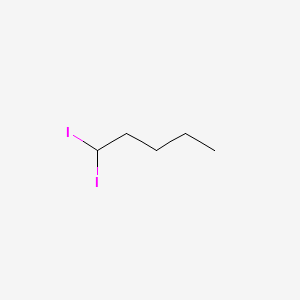
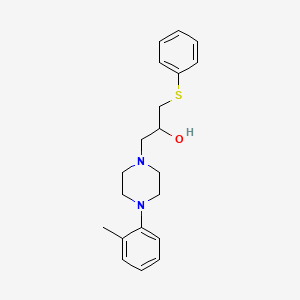
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
